The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]acetamide typically involves several methods, with the most common being the reaction of 3,5-bis(trifluoromethyl)aniline with acetic anhydride or acetyl chloride under basic conditions. The reaction generally proceeds as follows:
In industrial settings, similar synthetic routes are optimized for large-scale production using continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity.
The molecular structure of N-[3,5-bis(trifluoromethyl)phenyl]acetamide features a central phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions. The acetamide group is attached to this phenyl ring at the nitrogen atom. Key structural data includes:
N-[3,5-bis(trifluoromethyl)phenyl]acetamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-[3,5-bis(trifluoromethyl)phenyl]acetamide involves its interaction with biological targets through specific molecular pathways:
These properties make it a candidate for drug development and other biological applications.
N-[3,5-bis(trifluoromethyl)phenyl]acetamide exhibits several notable physical and chemical properties:
N-[3,5-bis(trifluoromethyl)phenyl]acetamide has diverse applications across several fields:
n-[3,5-Bis(trifluoromethyl)phenyl]acetamide features a planar acetamide group (–NHCOCH₃) bonded directly to a benzene ring symmetrically substituted at the meta-positions with two trifluoromethyl (–CF₃) groups. This arrangement creates a molecule with pronounced electronic anisotropy and significant hydrophobic character. The –CF₃ groups, with their strong electron-withdrawing properties (σₘ = 0.43), induce substantial electron deficiency in the phenyl ring, thereby polarizing the amide N–H bond and enhancing its hydrogen-donating potential [8].
Table 1: Structural Identifiers of n-[3,5-Bis(trifluoromethyl)phenyl]acetamide
Identifier Type | Value |
---|---|
Systematic IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]acetamide |
CAS Registry Number | 16143-84-3 |
Molecular Formula | C₁₀H₇F₆NO |
Canonical SMILES | CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
MDL Number | MFCD00089454 |
The systematic naming follows IUPAC guidelines: the parent chain is designated as "acetamide" (CH₃CONH–), with the substituent "3,5-bis(trifluoromethyl)phenyl" defining the aromatic moiety. The symmetry of the 3,5-disubstitution pattern simplifies positional descriptors compared to asymmetrical analogs like N-[3-(trifluoromethyl)phenyl]acetamide (CAS 351-36-0) [7].
The compound emerged as a specialized synthetic intermediate during the early 2000s, coinciding with expanded exploration of trifluoromethylated anilines in pharmaceutical discovery. Its initial synthesis likely followed classic nucleophilic acyl substitution routes, reacting 3,5-bis(trifluoromethyl)aniline with acetyl chloride or acetic anhydride under basic conditions. Catalog listings by suppliers like BLD Pharmatech (16143-84-3) mark its establishment as a commercial building block for complex molecule synthesis around 2000 [4].
The driving force for its development stemmed from the growing recognition of the –CF₃ group’s ability to enhance drug-like properties. As highlighted in reviews of FDA-approved drugs, trifluoromethyl groups improve metabolic stability, membrane permeability, and target binding affinity via hydrophobic interactions and halogen bonding [8]. n-[3,5-Bis(trifluoromethyl)phenyl]acetamide provided medicinal chemists with a platform to construct more elaborate bioactive molecules. Key applications include:
Table 2: Historical Timeline of Key Developments
Period | Development Context | Significance |
---|---|---|
Early 2000s | Commercial catalog listing | Availability as synthetic building block |
2000-2010 | Incorporation into screening libraries (e.g., ChemDiv) | Enabling discovery of GPCR/ion channel modulators |
2010-Present | Use in complex heterocycles (e.g., Sigma-Aldrich L367664, L414085) | Foundation for anti-inflammatory/neuroinflammatory agents |
The compound’s properties are dominated by the synergistic effects of the strongly electron-withdrawing –CF₃ groups and the polar acetamide functionality. Experimental data from suppliers and computational analyses reveal:
Table 3: Experimental and Predicted Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Weight | 271.16 g/mol | Standard for small-molecule intermediates |
logP (Partition Coefficient) | ~3.72 (Predicted) | High membrane permeability likely |
logD (Distribution Coefficient) | ~6.68 (pH 7.4, analog data) [2] | Dominates hydrophobic character |
Water Solubility (LogSw) | -6.12 (Analog data) [2] | Poor aqueous solubility |
Hydrogen Bond Donors | 1 | Enables specific binding interactions |
Hydrogen Bond Acceptors | 3 | Influences solvation and protein binding |
Rotatable Bonds | 2 | Moderate conformational flexibility |
The crystalline form is stabilized by intermolecular N–H···O=C hydrogen bonds forming chains or dimers, with additional weak C–H···F interactions contributing to lattice energy. This packing is consistent with its storage recommendation as a stable, sealed solid at room temperature [4] [6]. Its electron-deficient aromatic ring renders it susceptible to nucleophilic aromatic substitution under forcing conditions, though the –CF₃ groups generally confer robust chemical stability.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: